3-fluoro-N,4-dimethylpyridin-2-amine
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Overview
Description
3-fluoro-N,4-dimethylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics, making these compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,4-dimethylpyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature . Another method involves the use of Selectfluor® as a fluorinating agent, which has been applied in the synthesis of various fluoropyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves high-temperature reactions with fluorinating agents like AlF3 and CuF2. These reactions are carried out at temperatures ranging from 450°C to 500°C to achieve the desired fluorinated products .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, N-oxides, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-fluoro-N,4-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, including enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine: Similar structure with a chlorine atom instead of a methyl group.
N,N-Dimethylpyridin-4-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
3-fluoro-N,4-dimethylpyridin-2-amine is unique due to the presence of both a fluorine atom and a dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
3-fluoro-N,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9FN2/c1-5-3-4-10-7(9-2)6(5)8/h3-4H,1-2H3,(H,9,10) |
InChI Key |
CVRJJTIJKSHSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)NC)F |
Origin of Product |
United States |
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